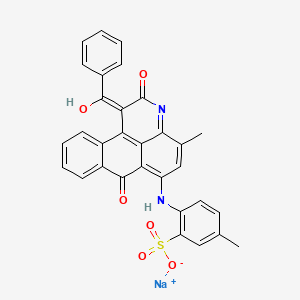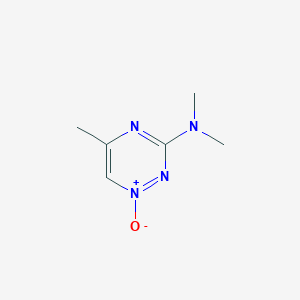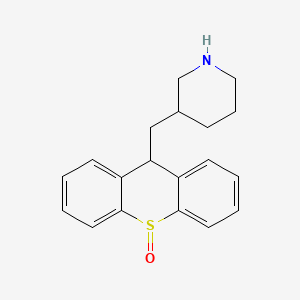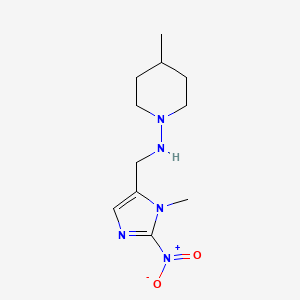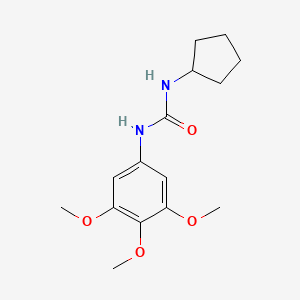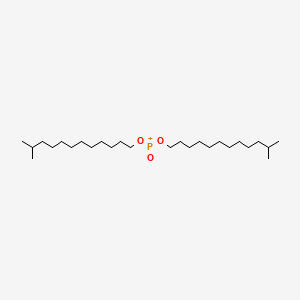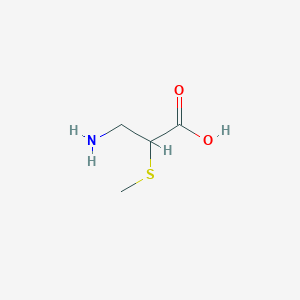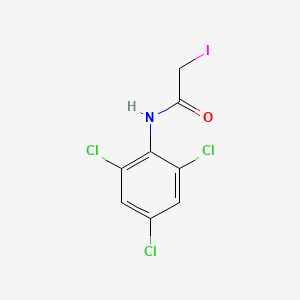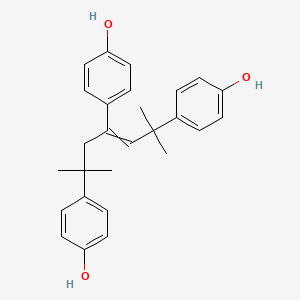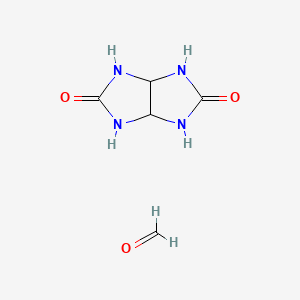
Glycoluril-formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycoluril-formaldehyde is a compound formed by the condensation of glycoluril and formaldehydeThis compound is notable for its role in the synthesis of cucurbiturils, a family of macrocyclic molecules with significant applications in supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Glycoluril-formaldehyde is typically synthesized through the condensation of glycoluril with formaldehyde under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to ensure complete condensation .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of urea and glyoxal as starting materials. The reaction is catalyzed by phosphoric acid or phosphoric anhydride at temperatures around 95°C. This method is efficient and yields high amounts of the desired product .
化学反応の分析
Types of Reactions: Glycoluril-formaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amide-like hydrogen atoms in glycoluril can be substituted with halogen atoms or other functional groups.
Condensation Reactions: this compound can further react with amines or amino acids to form polycyclic compounds.
Common Reagents and Conditions:
Acid Catalysts: Hydrochloric acid, sulfuric acid, trifluoroacetic acid.
Base Catalysts: Potassium hydroxide.
Solvents: Water, methanol.
Major Products:
Cucurbiturils: Formed through the cyclo-oligomerization of glycoluril and formaldehyde.
Polycyclic Compounds: Formed through reactions with amines or amino acids.
科学的研究の応用
Glycoluril-formaldehyde and its derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of glycoluril-formaldehyde involves the formation of stable complexes with various guest molecules. The compound’s ability to form hydrogen bonds and its rigid structure make it an excellent host for encapsulating other molecules. This property is particularly useful in drug delivery, where this compound derivatives can protect therapeutic agents from degradation and ensure targeted delivery .
類似化合物との比較
Cucurbiturils: Macrocyclic compounds formed from glycoluril and formaldehyde, known for their exceptional recognition properties.
Bambusurils: Another class of macrocyclic compounds derived from glycoluril, used in supramolecular chemistry.
Cyclodextrins: Cyclic oligosaccharides with similar host-guest chemistry applications.
Uniqueness: Glycoluril-formaldehyde is unique due to its ability to form highly stable and selective host-guest complexes. Unlike cyclodextrins, which have lower binding affinities, this compound derivatives exhibit high binding affinities and can encapsulate a wider range of guest molecules .
特性
CAS番号 |
92908-23-1 |
|---|---|
分子式 |
C5H8N4O3 |
分子量 |
172.14 g/mol |
IUPAC名 |
1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |
InChI |
InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |
InChIキー |
NGFUWANGZFFYHK-UHFFFAOYSA-N |
正規SMILES |
C=O.C12C(NC(=O)N1)NC(=O)N2 |
関連するCAS |
36833-16-6 68036-98-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

